molecular formula C21H25NO3 B2777212 2-Oxo-2-[(4-phenylbutan-2-yl)amino]ethyl (4-methylphenyl)acetate CAS No. 1797045-12-5

2-Oxo-2-[(4-phenylbutan-2-yl)amino]ethyl (4-methylphenyl)acetate

Cat. No.: B2777212
CAS No.: 1797045-12-5
M. Wt: 339.435
InChI Key: JUBPMEFWPZLLMB-UHFFFAOYSA-N
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Description

2-Oxo-2-[(4-phenylbutan-2-yl)amino]ethyl (4-methylphenyl)acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes both aromatic and aliphatic components, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-[(4-phenylbutan-2-yl)amino]ethyl (4-methylphenyl)acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the amine intermediate: This involves the reaction of 4-phenylbutan-2-amine with an appropriate acylating agent under controlled conditions.

    Esterification: The amine intermediate is then reacted with 4-methylphenylacetic acid in the presence of a suitable catalyst to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-efficiency catalysts, advanced purification techniques, and stringent reaction condition controls.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-[(4-phenylbutan-2-yl)amino]ethyl (4-methylphenyl)acetate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: The aromatic and aliphatic components can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Oxo-2-[(4-phenylbutan-2-yl)amino]ethyl (4-methylphenyl)acetate has a wide range of scientific research applications:

    Chemistry: Used as a precursor for the synthesis of various complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized as an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism by which 2-Oxo-2-[(4-phenylbutan-2-yl)amino]ethyl (4-methylphenyl)acetate exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular responses.

    Signal transduction: The compound can influence signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxo-4-phenylbutyrate: A structurally related compound with similar chemical properties.

    4-Phenylbutan-2-amine: Shares the phenylbutan-2-amine moiety, making it a useful comparison for studying structure-activity relationships.

Uniqueness

2-Oxo-2-[(4-phenylbutan-2-yl)amino]ethyl (4-methylphenyl)acetate stands out due to its unique combination of aromatic and aliphatic components, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[2-oxo-2-(4-phenylbutan-2-ylamino)ethyl] 2-(4-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c1-16-8-11-19(12-9-16)14-21(24)25-15-20(23)22-17(2)10-13-18-6-4-3-5-7-18/h3-9,11-12,17H,10,13-15H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBPMEFWPZLLMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)OCC(=O)NC(C)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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